molecular formula C8H13NO2 B3317607 Ethyl 3-(cyclopropylamino)acrylate CAS No. 96568-08-0

Ethyl 3-(cyclopropylamino)acrylate

Cat. No. B3317607
CAS RN: 96568-08-0
M. Wt: 155.19 g/mol
InChI Key: GCVNGUWEVLMYAJ-AATRIKPKSA-N
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Description

Ethyl 3-(cyclopropylamino)acrylate is a chemical compound with the molecular formula C8H13NO2 . It is used as an intermediate in synthesizing 6-Chloro-6-defluoro Ciprofloxacin . It is also used in the preparation of Gatifloxacin, a third-generation fluoroquinolone antibiotic .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(cyclopropylamino)acrylate consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 155.09500 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(cyclopropylamino)acrylate are not fully detailed in the search results. The molecular weight is known to be 155.19400 . Other properties such as density, boiling point, melting point, and flash point are not available .

Safety and Hazards

While specific safety and hazard information for Ethyl 3-(cyclopropylamino)acrylate is not available, general precautions should be taken while handling this chemical. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl (E)-3-(cyclopropylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)5-6-9-7-3-4-7/h5-7,9H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVNGUWEVLMYAJ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CNC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(cyclopropylamino)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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